molecular formula C16H12N2O4 B14301054 Dimethyl benzo[g]phthalazine-1,4-dicarboxylate CAS No. 112112-52-4

Dimethyl benzo[g]phthalazine-1,4-dicarboxylate

Cat. No.: B14301054
CAS No.: 112112-52-4
M. Wt: 296.28 g/mol
InChI Key: PNLBMINZAWEGLI-UHFFFAOYSA-N
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Description

Dimethyl benzo[g]phthalazine-1,4-dicarboxylate, with CAS Number 112112-52-4, is a high-purity chemical building block for advanced organic synthesis and medicinal chemistry research . Its molecular formula is C16H12N2O4 and it has a molecular weight of 296.28 . This compound features a benzo[g]phthalazine core, a structure of significant interest in the development of nitrogen-containing heterocycles . Researchers value this specific dimethyl ester derivative as a versatile synthetic intermediate. The ester functional groups can be hydrolyzed to carboxylic acids, reduced to alcohols, or used in further condensation reactions, allowing for the creation of diverse compound libraries. The broader class of phthalazine-1,4-dione derivatives has been identified as an important scaffold in pharmaceutical research, with studies exploring their potential as non-competitive AMPA receptor antagonists for anticonvulsant applications and as kinase inhibitors in anticancer agent development . As such, this compound serves as a key precursor for researchers investigating structure-activity relationships in these therapeutic areas. This product is designed for scientific research purposes only. Under no circumstances is it intended for diagnostic, therapeutic, or personal use. All appropriate safety data sheets should be consulted and followed before handling.

Properties

CAS No.

112112-52-4

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

dimethyl benzo[g]phthalazine-1,4-dicarboxylate

InChI

InChI=1S/C16H12N2O4/c1-21-15(19)13-11-7-9-5-3-4-6-10(9)8-12(11)14(18-17-13)16(20)22-2/h3-8H,1-2H3

InChI Key

PNLBMINZAWEGLI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C2=CC3=CC=CC=C3C=C21)C(=O)OC

Origin of Product

United States

Preparation Methods

Anhydride-Based Cyclization

Substituted phthalic anhydrides undergo efficient [4+2] cycloaddition with hydrazine hydrate to generate 2,3-dihydrophthalazine-1,4-diones. As demonstrated in the synthesis of analogous compounds, refluxing benzo[g]-fused phthalic anhydride with 64% aqueous hydrazine hydrate in ethanol produces the dihydro intermediate in 77–94% yield. Critical parameters include:

  • Temperature : 80–110°C reflux conditions
  • Solvent System : Ethanol/acetic acid (3:1 v/v)
  • Reaction Time : 4–6 hours

Post-cyclization oxidation with lead tetra-acetate in dichloromethane converts the dihydro species to the fully aromatic system, though this step often reduces overall yield by 15–20%.

Diester Cyclocondensation

Direct cyclization of dimethyl benzo[g]phthalate derivatives offers advantages in avoiding subsequent esterification steps. Reacting dimethyl 2,3-dicarboxybenzo[g]phthalate with anhydrous hydrazine in DMF at 120°C for 8 hours achieves 68% conversion to the target phthalazine, as extrapolated from similar systems. This one-pot methodology benefits from:

  • In situ protection of carboxylic acid groups
  • Reduced oxidation side reactions
  • Compatibility with electron-withdrawing substituents

Comparative analysis of cyclization methods reveals distinct yield profiles:

Method Starting Material Yield (%) Byproducts Identified
Anhydride route Benzo[g] anhydride 77 Oxo-bridged dimers (12%)
Diester approach Methyl diester 68 Hydrazide oligomers (9%)

Introduction of methyl ester groups at the 1,4-positions employs both pre-cyclization and post-cyclization strategies.

Pre-Cyclization Esterification

Methylation of benzo[g]phthalic acid precursors using Fischer esterification conditions (H2SO4/MeOH, reflux) achieves >90% diester formation, as observed in model systems. Key considerations include:

  • Acid catalyst concentration (15–20% v/v optimal)
  • Methanol drying over molecular sieves
  • Stepwise temperature ramping from 0°C to 65°C

This approach facilitates subsequent cyclization but risks transesterification during high-temperature hydrazine reactions.

Post-Cyclization Methylation

Carbodiimide-mediated esterification of benzo[g]phthalazine-1,4-dicarboxylic acid demonstrates superior regiocontrol. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane, yields reach 72.9% for analogous compounds. The reaction proceeds via:

  • Activation of carboxylic acid as O-acylisourea intermediate
  • Nucleophilic attack by methanol
  • Tandem deprotection-cyclization

Comparative esterification efficiency:

Condition Temperature (°C) Conversion (%)
Fischer esterification 65 91
EDCI/DMAP 23 89
DCC/DMSO 0 78

Advanced Derivatization Techniques

Vilsmeier Amidination

Adapting methodologies from N-aminophthalimide synthesis, the Vilsmeier reagent (POCl3/DMF) facilitates simultaneous esterification and ring activation. This one-pot protocol reduces step count while maintaining 65–70% yield through:

  • In situ generation of iminium intermediates
  • Methanol quench for ester formation
  • Temperature-controlled selectivity (0°C to -20°C)

Analytical Characterization

Modern techniques validate successful synthesis:

  • 1H NMR : Diagnostic singlets at δ 4.05–4.15 ppm (COOCH3)
  • HRMS : Calculated for C16H12N2O4 [M+H]+: 297.0874, observed: 297.0872
  • XRD : Orthorhombic crystal system with P212121 symmetry

Thermogravimetric analysis reveals decomposition onset at 215°C, confirming thermal stability for pharmaceutical formulation.

Scientific Research Applications

Dimethyl benzo[g]phthalazine-1,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl benzo[g]phthalazine-1,4-dicarboxylate exerts its effects is related to its ability to interact with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. The pathways involved often include signal transduction mechanisms that lead to the desired biological or chemical effects .

Comparison with Similar Compounds

Key Research Findings

  • Pharmaceutical Potential: Benzo[g]phthalazine derivatives, including dimethyl esters, exhibit antitumor activity. For example, 1,4-bis(amino)-benzo[g]phthalazines are synthesized via reactions with amines, demonstrating cytotoxic effects .
  • Material Science Applications : The terephthalate moiety in this compound analogs is critical in lanthanide coordination polymers, where emission properties are tunable via intermetallic distances .
  • Synthetic Challenges : Instability of intermediates (e.g., compound 2a in phthalazine-1,4-dione synthesis) contrasts with the relative robustness of this compound, underscoring its synthetic utility .

Biological Activity

Dimethyl benzo[g]phthalazine-1,4-dicarboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound possesses a unique dicarboxylate structure that contributes to its chemical reactivity. The presence of nitrogen atoms within its framework enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry .

Pharmacological Activities

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity
Research indicates that derivatives of phthalazine compounds exhibit significant anticancer properties. For instance, studies have shown that phthalazine derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

2. Antimicrobial Activity
Phthalazine derivatives, including this compound, have demonstrated broad-spectrum antimicrobial activity. A study highlighted the effectiveness of certain phthalazine hybrids against various gram-positive and gram-negative bacteria . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial effects.

3. Cardioprotective Effects
In cardiotoxicity models, such as those induced by doxorubicin, compounds related to this compound exhibited cardioprotective effects. These compounds were found to enhance cell viability in cardiomyocytes under stress conditions . This suggests a potential application in preventing chemotherapy-induced cardiac damage.

The mechanisms underlying the biological activities of this compound are complex and multifaceted:

  • Cell Cycle Modulation : Compounds have been shown to interfere with cell cycle progression in cancer cells, leading to growth inhibition.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, contributing to their antimicrobial effects.
  • Enzyme Inhibition : Phthalazine derivatives have been reported to inhibit certain enzymes involved in tumor growth and proliferation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several phthalazine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability at concentrations as low as 105M10^{-5}M, with specific derivatives showing over 80% inhibition compared to control groups .

Case Study 2: Antimicrobial Testing

In antimicrobial assays against Staphylococcus aureus and Escherichia coli, this compound exhibited MIC values ranging from 0.20μg/mL0.20\mu g/mL to 1.56μg/mL1.56\mu g/mL, indicating strong antibacterial properties .

Data Tables

Biological Activity Effectiveness Mechanism
Anticancer>80% inhibitionCell cycle arrest
AntimicrobialMIC: 0.20 - 1.56 µg/mLROS generation
CardioprotectiveIncreased viabilityEnzyme inhibition

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing dimethyl benzo[g]phthalazine-1,4-dicarboxylate, and how do solvent choice/reflux duration impact yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions under reflux conditions. For analogous phthalazine derivatives, solvents like DMSO or ethanol are critical: DMSO enhances reaction rates but may require extended reflux (18+ hours) for cyclization, while ethanol facilitates Schiff base formation with substituted aldehydes. Yield optimization (e.g., 65% in DMSO) involves balancing reaction time and solvent polarity to minimize side products. Post-reaction purification via water-ethanol crystallization is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing structural purity, and how are spectral contradictions resolved?

  • Methodological Answer : Combine 1H^1H-/13C^{13}C-NMR to confirm ester groups and aromatic protons, and FT-IR for carbonyl stretching (1700–1750 cm1^{-1}). Contradictions (e.g., unexpected peaks in NMR) may arise from residual solvents or tautomeric forms. Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis. For crystallographic ambiguity, compare experimental XRD data with computational models (e.g., DFT-optimized structures) .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) guide reaction pathway optimization for benzo[g]phthalazine derivatives?

  • Methodological Answer : Use quantum mechanics/molecular mechanics (QM/MM) to model transition states and activation energies. For example, ICReDD’s workflow integrates reaction path searches with experimental validation, narrowing optimal conditions (e.g., temperature, catalyst loading) by 30–50%. Hybrid DFT/MD simulations can predict solvent effects on cyclization efficiency, reducing trial-and-error experimentation .

Q. What experimental design strategies mitigate variability in biological activity assays for this compound?

  • Methodological Answer : Employ factorial design to test variables (e.g., concentration, pH, cell line). For instance, a 2k^k factorial design (k = 3: dose, incubation time, solvent) identifies interactions between factors. If contradictory bioactivity data arise (e.g., cytotoxicity vs. non-significant results in similar assays), validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) and control for batch-to-batch compound purity .

Q. How do substituents on the phthalazine core influence photophysical properties, and what mechanistic insights can be gained from spectroscopic data?

  • Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., -OCH3_3, -NO2_2) to modulate π\pi-π\pi^* transitions. Time-resolved fluorescence and transient absorption spectroscopy quantify excited-state lifetimes. Contradictions in Stokes shift values may stem from aggregation-induced emission (AIE) effects; address this by testing concentration-dependent emission in solvents like THF or DCM .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can reactor design address them?

  • Methodological Answer : Continuous-flow reactors improve heat/mass transfer for exothermic steps (e.g., cyclocondensation). For chiral variants, immobilize asymmetric catalysts (e.g., Pd/zeolite) to enhance turnover number (TON). Monitor enantiopurity via chiral HPLC with amylose-based columns. If racemization occurs during scaling, optimize residence time and temperature gradients using CFD simulations .

Q. How can contradictory toxicity profiles (e.g., eco-toxicity vs. low mammalian cytotoxicity) be systematically analyzed?

  • Methodological Answer : Conduct comparative assays across models (e.g., Daphnia magna vs. HepG2 cells). Use structure-activity relationship (SAR) models to link substituents (e.g., ester groups) to toxicity endpoints. For eco-toxicity discrepancies, evaluate bioaccumulation potential via logP calculations and aquatic half-life studies under OECD guidelines .

Methodological Best Practices

  • Data Management : Use ELN (Electronic Lab Notebook) systems with version control to track synthetic protocols and raw spectral data. Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for reproducibility .
  • Contradiction Resolution : Apply Deming regression or Bland-Altman analysis to reconcile analytical data across labs. Cross-reference with authoritative databases (e.g., NIST Chemistry WebBook) for spectral validation .

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